4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide
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Overview
Description
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, a pyrazine ring, and a benzamide group. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide typically involves multiple steps. One common method involves the reaction of 2-cyanophenylpiperazine with a pyrazine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a hydrogenated form of the compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial agent.
Medicine: Research has focused on its potential use in treating infectious diseases, particularly tuberculosis.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the function of certain enzymes or proteins that are essential for the survival of pathogenic microorganisms. This inhibition disrupts critical cellular processes, leading to the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.
Phenylpyrazine-2-carboxamides: Compounds with similar structural features and antimicrobial activity.
Uniqueness
4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
915373-23-8 |
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Molecular Formula |
C22H20N6O |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[6-[4-(2-cyanophenyl)piperazin-1-yl]pyrazin-2-yl]benzamide |
InChI |
InChI=1S/C22H20N6O/c23-13-18-3-1-2-4-20(18)27-9-11-28(12-10-27)21-15-25-14-19(26-21)16-5-7-17(8-6-16)22(24)29/h1-8,14-15H,9-12H2,(H2,24,29) |
InChI Key |
JVZNDGWDGGMLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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